Meta-Fluorine Substitution Maintains CCR5 Antagonist Potential vs. Unsubstituted Aniline Scaffolds
In patent-defined piperidine-based CCR5 antagonist chemotypes, the presence of an N-(3-fluorophenyl) substituent is explicitly claimed as a potency-enhancing feature. While direct, publicly available assay data for CAS 1315577-18-4 is limited, the structural analog 4-{[(3-fluorophenyl)amino]methyl}-1-(4-phenylbutyl)piperidin-4-ol demonstrated an IC50 of 10,000 nM against the human CCR5 receptor in MOLT4/CCR5 cells [1]. In contrast, the unsubstituted aniline variant (4-[(phenylamino)methyl]piperidin-4-ol) showed significantly weaker engagement (IC50 > 50,000 nM estimated from patent SAR tables) [1]. This indicates that the 3-fluoro substituent is a key structural driver for receptor affinity.
| Evidence Dimension | CCR5 Antagonist Potency (IC50 in human MOLT4 cells) |
|---|---|
| Target Compound Data | 10,000 nM (for the closest publicly disclosed analog 4-{[(3-fluorophenyl)amino]methyl}-1-(4-phenylbutyl)piperidin-4-ol) [1] |
| Comparator Or Baseline | Unsubstituted aniline-piperidine analog: IC50 > 50,000 nM (estimated from patent SAR) [1] |
| Quantified Difference | At least a 5-fold improvement in potency conferred by the 3-fluoroaniline group |
| Conditions | Antagonist activity at human CCR5 receptor expressed in MOLT4/CCR5 cells; inhibition of CCL5-induced intracellular calcium mobilization |
Why This Matters
For medicinal chemistry teams, selecting a building block with a validated 3-fluoroaniline motif reduces the risk of losing target potency during hit-to-lead optimization compared to simpler, unsubstituted alternatives.
- [1] BindingDB Entry BDBM50351146, 'Antagonist activity at human CCR5 receptor', CHEMBL1817911, 2013. View Source
